molecular formula C11H17ClFN B1445775 1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride CAS No. 2285-93-0

1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride

Cat. No.: B1445775
CAS No.: 2285-93-0
M. Wt: 217.71 g/mol
InChI Key: URPSAJXBQGFIHY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 3-methylbutan-1-amine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-fluorobenzaldehyde with 3-methylbutan-1-amine under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

    Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any ketone or aldehyde functionalities present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, where nucleophiles such as amines or thiols can replace the fluorine atom.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.

Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor or intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is studied for its potential effects on neurotransmitter systems, including dopamine and serotonin pathways, making it relevant in research on psychiatric and neurological disorders.

    Industrial Applications: It is utilized in the development of agrochemicals and other specialty chemicals due to its unique chemical properties.

    Analytical Chemistry: The compound is employed in analytical methods to detect and quantify related substances in various matrices.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent for monoamines such as dopamine, norepinephrine, and serotonin. By increasing the release of these neurotransmitters, the compound can influence mood, cognition, and behavior. The molecular targets include monoamine transporters and receptors, which mediate its effects on neurotransmitter release and reuptake.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride can be compared with other substituted amphetamines such as:

    4-Fluoroamphetamine: Similar in structure but with different pharmacological properties and potency.

    3,4-Methylenedioxyamphetamine: Known for its entactogenic effects, differing in its substitution pattern on the phenyl ring.

    Methamphetamine: A well-known stimulant with a different substitution pattern, leading to distinct pharmacological effects.

The uniqueness of this compound lies in its specific substitution with a fluorine atom, which can alter its metabolic stability, receptor binding affinity, and overall pharmacokinetic profile compared to other similar compounds.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c1-8(2)7-11(13)9-3-5-10(12)6-4-9;/h3-6,8,11H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPSAJXBQGFIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2285-93-0
Record name Benzenemethanamine, 4-fluoro-α-(2-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2285-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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